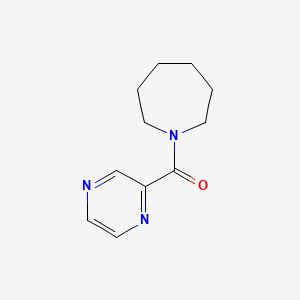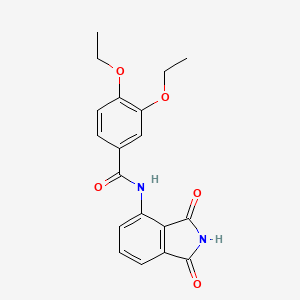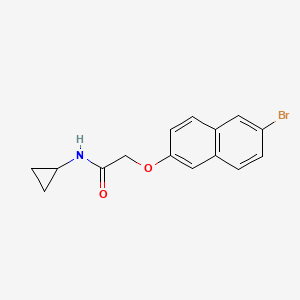
1-(Naphthalen-1-ylmethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)pyridin-2-one, also known as 1-Naphthylmethyl-2-pyridinone (NMP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NMP is a chelating agent that can bind to metal ions, making it useful in the field of chemistry and biochemistry. In
Applications De Recherche Scientifique
NMP has been extensively studied for its potential applications in various fields. In chemistry, NMP is used as a chelating agent to bind to metal ions, which is useful in the purification and separation of metals. NMP has also been used in the synthesis of metal complexes and as a ligand in catalytic reactions.
In biochemistry, NMP has been studied for its potential as an iron chelator in the treatment of iron overload disorders such as hemochromatosis. NMP has also been shown to have antioxidant properties that can protect cells from oxidative stress.
Mécanisme D'action
NMP binds to metal ions through its pyridine and naphthalene rings, forming a stable complex. The binding of NMP to metal ions can prevent the formation of reactive oxygen species (ROS) and protect cells from oxidative stress. NMP has also been shown to inhibit the activity of enzymes that are involved in the production of ROS.
Biochemical and Physiological Effects
NMP has been shown to have antioxidant properties that can protect cells from oxidative stress. NMP has also been studied for its potential as an iron chelator in the treatment of iron overload disorders. In animal studies, NMP has been shown to reduce iron levels in the liver and spleen.
Avantages Et Limitations Des Expériences En Laboratoire
NMP is a relatively stable compound that can be easily synthesized and purified. However, NMP can be toxic at high concentrations and should be handled with care. The use of NMP in lab experiments requires careful consideration of the concentration and duration of exposure.
Orientations Futures
There are several potential future directions for research on NMP. One area of interest is the development of NMP-based metal complexes for catalytic reactions. NMP could also be used as a chelating agent in the purification and separation of metals. Further studies are needed to explore the potential use of NMP as an iron chelator in the treatment of iron overload disorders. Additionally, the antioxidant properties of NMP could be further studied for their potential in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of NMP involves the reaction of 1-naphthaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The reaction produces NMP as a yellow crystalline solid with a melting point of 135-137°C. The purity of NMP can be improved through recrystallization and column chromatography.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16-10-3-4-11-17(16)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRKELRKPIBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B7519041.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
![3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea](/img/structure/B7519064.png)
![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7519068.png)
![5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7519076.png)



![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)

![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)

![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)